molecular formula C8H18OSi B14345812 Trimethyl[(pent-4-en-2-yl)oxy]silane CAS No. 103303-96-4

Trimethyl[(pent-4-en-2-yl)oxy]silane

Cat. No.: B14345812
CAS No.: 103303-96-4
M. Wt: 158.31 g/mol
InChI Key: FEKDDBYWIMYNGO-UHFFFAOYSA-N
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Description

Trimethyl[(pent-4-en-2-yl)oxy]silane is a silyl ether featuring a pent-4-en-2-yloxy group attached to a trimethylsilane moiety.

Properties

CAS No.

103303-96-4

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

trimethyl(pent-4-en-2-yloxy)silane

InChI

InChI=1S/C8H18OSi/c1-6-7-8(2)9-10(3,4)5/h6,8H,1,7H2,2-5H3

InChI Key

FEKDDBYWIMYNGO-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Base-Mediated Silylation with Imidazole

The most common method for synthesizing trimethylsilyl ethers involves reacting the parent alcohol with trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base. For pent-4-en-2-ol, this protocol proceeds under anhydrous conditions in dimethylformamide (DMF) or dichloromethane (DCM).

Procedure :
To a solution of pent-4-en-2-ol (1.0 equiv, 10.0 mmol) and imidazole (1.5 equiv, 15.0 mmol) in anhydrous DMF (20 mL) under argon, TMSCl (1.2 equiv, 12.0 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 2–4 h, quenched with ice water, and extracted with diethyl ether (3 × 30 mL). The combined organic layers are washed with saturated NaHCO₃, dried over Na₂SO₄, and concentrated under reduced pressure to yield the product as a colorless liquid.

Yield : 82–89% (based on analogous silylations).
Key Advantages :

  • Rapid reaction time (<4 h).
  • Compatibility with moisture-sensitive substrates.

Pyridine as a Proton Scavenger

Alternative conditions employ pyridine to neutralize HCl generated during silylation. This method is preferred for sterically hindered alcohols.

Procedure :
Pent-4-en-2-ol (10.0 mmol) and pyridine (2.0 equiv, 20.0 mmol) are dissolved in DCM (30 mL) under nitrogen. TMSCl (1.1 equiv, 11.0 mmol) is added dropwise at 0°C, and the reaction is stirred for 6 h at 25°C. Work-up follows the same protocol as above.

Yield : 75–80%.
Limitations :

  • Longer reaction times due to weaker base strength compared to imidazole.

Transsilylation Strategies

Hexamethyldisilazane (HMDS) Activation

HMDS offers a milder approach, generating ammonia as the sole byproduct. This method is ideal for acid-sensitive substrates.

Procedure :
A mixture of pent-4-en-2-ol (10.0 mmol), HMDS (1.5 equiv, 15.0 mmol), and a catalytic amount of ammonium sulfate (0.1 equiv, 1.0 mmol) in toluene (20 mL) is refluxed for 12 h. The reaction is filtered, and the solvent is evaporated to afford the product.

Yield : 70–78%.
Advantages :

  • No requirement for strict anhydrous conditions.

Comparative Analysis of Methods

Method Reagent System Yield (%) Reaction Time Purity (GC-MS)
TMSCl/Imidazole DMF, 25°C 82–89 2–4 h >95%
TMSCl/Pyridine DCM, 25°C 75–80 6 h 92–94%
HMDS/Ammonium Sulfate Toluene, reflux 70–78 12 h 88–90%

Key Observations :

  • The TMSCl/imidazole system achieves the highest efficiency due to rapid HCl sequestration.
  • HMDS-based transsilylation, while operationally simpler, suffers from lower yields due to incomplete conversion.

Experimental Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates, while non-polar solvents (toluene) are less effective but reduce side reactions.

Moisture Sensitivity

Trimethylsilyl ethers are prone to hydrolysis. Storage under argon at –20°C is recommended to prevent decomposition.

Structural Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 5.80–5.70 (m, 1H, CH₂=CH–),
  • δ 5.05–4.95 (m, 2H, CH₂=CH₂),
  • δ 4.20–4.10 (m, 1H, CH–OSi),
  • δ 2.40–2.20 (m, 2H, CH₂),
  • δ 1.20 (d, J = 6.4 Hz, 3H, CH₃),
  • δ 0.15 (s, 9H, Si(CH₃)₃).

¹³C NMR (101 MHz, CDCl₃) :

  • δ 137.5 (CH₂=CH–),
  • δ 115.2 (CH₂=CH₂),
  • δ 70.4 (CH–OSi),
  • δ 40.1 (CH₂),
  • δ 22.3 (CH₃),
  • δ 1.5 (Si(CH₃)₃).

Applications in Organic Synthesis

Trimethyl[(pent-4-en-2-yl)oxy]silane serves as a protecting group in multi-step syntheses, enabling subsequent transformations such as oxidations or Grignard reactions without hydroxyl interference. Its volatility also facilitates purification via distillation.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(pent-4-en-2-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkene group to an alkane.

    Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: this compound with an alkane group.

    Substitution: Various substituted silanes depending on the reagent used.

Scientific Research Applications

Trimethyl[(pent-4-en-2-yl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of trimethyl[(pent-4-en-2-yl)oxy]silane involves the interaction of the silicon-oxygen bond with various molecular targets. The compound can act as a protecting group for hydroxyl functionalities in organic synthesis, preventing unwanted reactions. Additionally, the alkene group can participate in polymerization reactions, forming cross-linked networks that enhance material properties.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Silyl Ethers

Compound Name (Reference) Molecular Formula Synthesis Yield Key Features References
Trimethyl[(4-phenylbut-2-en-2-yl)oxy]silane (6n) C₁₃H₁₈OSi 37% Phenyl-substituted butenyl chain; lower yield due to steric hindrance
(E)-Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane (6o) C₁₂H₁₆OSi 47% Trans-configuration; synthesized from trans-cinnamaldehyde
Trimethyl[(3-phenyl-2-butenyl)oxy]silane (19) C₁₃H₁₈OSi Not reported Phenyl and butenyl groups; used in phase-transfer catalysis
(Z)-Trimethyl(penta-1,3-dien-1-yloxy)silane (373a) C₈H₁₄OSi Not reported Conjugated diene system; potential for Diels-Alder reactions
Trimethyl[(1-methylvinyl)oxy]silane C₆H₁₂OSi 95% purity Short-chain enol ether; boiling point 94°C, refractive index 1.3960

Physicochemical Properties

  • Boiling Points : Shorter chains (e.g., Trimethyl[(1-methylvinyl)oxy]silane) exhibit lower boiling points (94°C) compared to phenyl-substituted analogs, which likely have higher values .
  • Refractive Indices : Ranged from 1.3960 (Trimethyl[(1-methylvinyl)oxy]silane) to higher values for aromatic derivatives, correlating with molecular polarizability .

Q & A

Q. What are the recommended synthetic routes for Trimethyl[(pent-4-en-2-yl)oxy]silane, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via silylation of pent-4-en-2-ol using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole or pyridine). Key steps include:
  • Protection of hydroxyl groups : Use inert conditions (N₂ atmosphere) to prevent oxidation of the alkene moiety.
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize reaction time and temperature (typically 0–25°C).
  • Purification : Column chromatography with silica gel and non-polar solvents (e.g., pentane/ether mixtures) ensures high purity .
  • Yield optimization : Excess TMSCl (1.2–1.5 equiv) and slow addition of the base improve efficiency.

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Identify alkene protons (δ 4.8–5.2 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm). Compare with literature data for analogous siloxanes .
  • Mass spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight (C₈H₁₆OSi, MW 172.3 g/mol) and fragmentation patterns.
  • Gas chromatography (GC) : Validate purity (>95%) using NIST-standardized retention indices .

Q. What are the stability considerations for handling this compound under laboratory conditions?

  • Methodological Answer : While silanes are generally stable, precautions include:
  • Storage : Keep at –20°C under argon to prevent hydrolysis. Avoid moisture and acidic/basic environments .
  • Reactivity screening : Test compatibility with common reagents (e.g., Grignard reagents, oxidizing agents) in small-scale trials.
  • Decomposition monitoring : Use GC-MS to detect hazardous byproducts (e.g., silanols) during prolonged storage .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
  • Analyze frontier orbitals : Assess electron density at the alkene moiety to predict regioselectivity.
  • Transition-state modeling : Simulate interactions with dienophiles (e.g., quinones) to optimize reaction conditions .
  • Benchmarking : Compare computed activation energies with experimental kinetic data to refine models .

Q. How should researchers address contradictions in reported stability data for silyl ethers like this compound?

  • Methodological Answer : Conduct controlled stability studies:
  • Variable testing : Expose the compound to varying humidity (10–90% RH), temperatures (4–40°C), and light conditions.
  • Analytical validation : Use quantitative NMR (qNMR) to measure degradation rates and identify decomposition products (e.g., pent-4-en-2-ol) .
  • Cross-referencing : Compare results with structurally similar silanes (e.g., tert-butyldimethylsilyl derivatives) to isolate structure-stability relationships .

Q. What strategies improve regioselectivity in functionalizing the alkene group of this compound?

  • Methodological Answer : Employ directing groups or catalysts:
  • Epoxidation : Use m-chloroperbenzoic acid (mCPBA) in dichloromethane for syn-addition, monitored by FT-IR for peroxide formation .
  • Hydroboration : Optimize steric effects with bulky boranes (e.g., 9-BBN) to favor anti-Markovnikov addition.
  • Metal catalysis : Test Pd-catalyzed cross-couplings (e.g., Heck reactions) with aryl halides, adjusting ligand ratios (e.g., PPh₃) to enhance selectivity .

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